molecular formula C17H18O B14000175 9,10,10-Trimethyl-9,10-dihydroanthracen-9-ol CAS No. 18259-47-7

9,10,10-Trimethyl-9,10-dihydroanthracen-9-ol

Cat. No.: B14000175
CAS No.: 18259-47-7
M. Wt: 238.32 g/mol
InChI Key: GMXHMSOVJWDYES-UHFFFAOYSA-N
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Description

9,10,10-trimethylanthracen-9-ol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,10-trimethylanthracen-9-ol typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst. The hydroxyl group can be introduced through subsequent oxidation or hydroxylation reactions .

Industrial Production Methods

Industrial production of 9,10,10-trimethylanthracen-9-ol may involve large-scale Friedel-Crafts alkylation followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

9,10,10-trimethylanthracen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10,10-trimethylanthracen-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10,10-trimethylanthracen-9-ol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various photophysical and photochemical effects, such as fluorescence and energy transfer. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10,10-trimethylanthracen-9-ol is unique due to the presence of both methyl and hydroxyl groups, which confer specific reactivity and photophysical properties. This combination makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

18259-47-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

9,10,10-trimethylanthracen-9-ol

InChI

InChI=1S/C17H18O/c1-16(2)12-8-4-6-10-14(12)17(3,18)15-11-7-5-9-13(15)16/h4-11,18H,1-3H3

InChI Key

GMXHMSOVJWDYES-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)O)C

Origin of Product

United States

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